molecular formula C6H4BrClIN B2830140 5-(Bromomethyl)-2-chloro-3-iodopyridine CAS No. 904745-62-6

5-(Bromomethyl)-2-chloro-3-iodopyridine

Cat. No. B2830140
CAS RN: 904745-62-6
M. Wt: 332.36
InChI Key: FCNGEGBIKSXTAV-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as alkylating reagents . They are often used in the synthesis of complex molecules due to their high reactivity .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, bromomethane can be produced industrially by reacting methanol with bromine in the presence of sulfur or hydrogen sulfide .


Molecular Structure Analysis

Bromomethyl compounds typically have a carbon atom bonded to a bromine atom and a methyl group. The exact structure would depend on the other substituents on the molecule .


Chemical Reactions Analysis

Bromomethyl compounds are highly reactive and can participate in various types of reactions. For example, they can undergo nucleophilic substitution reactions . They can also be used in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

Bromomethyl compounds, like bromomethane, are typically colorless and nonflammable . Their exact physical and chemical properties would depend on their specific structure .

Mechanism of Action

The mechanism of action of bromomethyl compounds would depend on their specific structure and the context in which they are used. For example, in medicinal chemistry, these compounds might interact with biological targets in specific ways .

Safety and Hazards

Bromomethyl compounds can be hazardous. For example, bromomethane is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Bromomethyl compounds continue to be of interest in various fields, including medicinal chemistry and materials science. For example, there is ongoing research into the use of these compounds in the synthesis of new materials and pharmaceuticals .

properties

IUPAC Name

5-(bromomethyl)-2-chloro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNGEGBIKSXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-chloro-3-iodopyridine

Synthesis routes and methods I

Procedure details

4.60 g (18.15 mmol) of 6-chloro-5-iodo-3-methylpyridine (Setliff et al., J. Chem. Engineering Data (1976), 21(2), 246-7), 3.39 g (19.06 mmol) of N-bromosuccinimide and 0.30 g (1.82 mmol) of 2,2′-azobis(2-methylpropanenitrile) in 500 ml of chlorobenzene are boiled under reflux for about 16 hours. The reaction mixture is washed with saturated aqueous sodium sulphite solution and sodium bicarbonate solution and then dried over sodium sulphate and concentrated under reduced pressure. Column chromatography of the residue on silica gel (silica gel 60-Merck, particle size: 0.04 to 0.063 mm) using the mobile phase mixture ethyl acetate:cyclohexane (1:10) gives 3.86 g (38% of theory) of 3-bromomethyl-6-chloro-5-iodopyridine.
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4.6 g
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0.3 g
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500 mL
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Synthesis routes and methods II

Procedure details

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